Product packaging for 4-Iodo-5-methyl-3-phenylisoxazole(Cat. No.:CAS No. 31295-66-6)

4-Iodo-5-methyl-3-phenylisoxazole

Cat. No.: B1305843
CAS No.: 31295-66-6
M. Wt: 285.08 g/mol
InChI Key: DDVPBKUHWSZYIP-UHFFFAOYSA-N
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Description

Historical Development and Significance of Isoxazole (B147169) Scaffolds in Organic and Medicinal Chemistry

The journey into isoxazole chemistry began in 1903 with Claisen's synthesis of the parent isoxazole. nih.gov Since then, the isoxazole scaffold has garnered immense interest due to its presence in various natural products and its versatile biological activities. nih.govtaylorandfrancis.compharmatutor.orgajrconline.org These compounds are recognized for a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.govtaylorandfrancis.com The isoxazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that can be modified to interact with a variety of biological targets. taylorandfrancis.com The development of new synthetic strategies, such as [3+2] cycloaddition reactions, has further fueled the exploration of isoxazole derivatives for therapeutic applications. taylorandfrancis.comnih.govrsc.org

Strategic Importance of Halogenated Heterocycles in Synthetic Methodologies

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of paramount importance in synthetic organic chemistry. jeyamscientific.insigmaaldrich.com Halogens act as versatile functional groups that can be readily transformed into other substituents through various chemical reactions. jeyamscientific.inmdpi.com They play a pivotal role in activating organic compounds and enabling diverse structural modifications. mdpi.com The introduction of a halogen can significantly influence the electronic properties and reactivity of the heterocyclic ring. jeyamscientific.in Specifically, iodo-substituted heterocycles are valuable intermediates in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for constructing complex molecular architectures. jeyamscientific.insigmaaldrich.com The use of halogen-containing reagents is also gaining traction from a green chemistry perspective, as they can offer alternatives to heavy metal-based methods. mdpi.com

Overview of Research Trajectories for 4-Iodoisoxazole (B1321973) Derivatives

Research into 4-iodoisoxazole derivatives has been driven by their utility as versatile building blocks in organic synthesis. The iodine atom at the C4 position of the isoxazole ring is a key feature, providing a reactive site for further functionalization. chemimpex.com This allows for the synthesis of a wide array of more complex isoxazole-containing molecules with tailored properties. chemimpex.comchemimpex.com For instance, 4-Iodo-5-methyl-3-phenylisoxazole serves as a crucial intermediate in the development of pharmaceuticals, particularly in the creation of novel anti-inflammatory and analgesic agents. chemimpex.comchemimpex.com Furthermore, these derivatives are finding applications in materials science for the formulation of advanced polymers and coatings. chemimpex.comchemimpex.com The ability to participate in various coupling reactions makes 4-iodoisoxazoles highly valuable for creating complex organic molecules with potential applications in diverse fields. chemimpex.com

A significant area of investigation involves the use of 4-iodoisoxazole derivatives in the synthesis of polysubstituted isoxazoles. Recent studies have focused on developing efficient methods for their synthesis, such as the [3+2] cycloaddition of nitrile oxides with alkynes. nih.govrsc.org These efforts aim to expand the chemical space of isoxazole-based compounds for screening in drug discovery programs and for the development of new agrochemicals. nih.govrsc.orgnih.gov

Below is a table summarizing the key properties of the subject compound, this compound.

PropertyValue
CAS Number 31295-66-6 chemimpex.com
Molecular Formula C₁₀H₈INO chemimpex.comuni.lu
Molecular Weight 285.08 g/mol chemimpex.comsigmaaldrich.com
SMILES CC1=C(I)C(=NO1)C2=CC=CC=C2 uni.lu
InChI InChI=1S/C10H8INO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3 uni.lu
InChIKey DDVPBKUHWSZYIP-UHFFFAOYSA-N uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8INO B1305843 4-Iodo-5-methyl-3-phenylisoxazole CAS No. 31295-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-5-methyl-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVPBKUHWSZYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379845
Record name 4-Iodo-5-methyl-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31295-66-6
Record name 4-Iodo-5-methyl-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 4 Iodo 5 Methyl 3 Phenylisoxazole

Electrophilic Cyclization Methodologies

A prominent and efficient method for constructing the 4-iodoisoxazole (B1321973) scaffold is through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.org This strategy allows for the formation of highly substituted isoxazoles under mild reaction conditions. nih.govorganic-chemistry.org

Iodine Monochloride (ICl)-Induced Cyclization of 2-Alkyn-1-one O-Methyl Oximes

The reaction of 2-alkyn-1-one O-methyl oximes with an electrophilic iodine source, such as iodine monochloride (ICl), leads to the formation of 4-iodoisoxazoles in moderate to excellent yields. nih.govfigshare.com This method is part of a three-step process that begins with the preparation of a ynone, followed by the formation of the O-methyl oxime, and culminates in the electrophilic cyclization. organic-chemistry.org The use of ICl as the electrophile has been found to be particularly effective, often providing higher yields and requiring shorter reaction times compared to other iodine sources like molecular iodine (I₂). nih.govorganic-chemistry.org The cyclization is typically carried out under mild conditions, making it a versatile and widely applicable synthetic tool. nih.govorganic-chemistry.org

The general scheme for this reaction involves the palladium/copper-catalyzed Sonogashira coupling of an acid chloride with a terminal acetylene (B1199291) to produce the ynone. This ynone is then reacted with methoxylamine hydrochloride and pyridine (B92270) to form the corresponding Z-O-methyl oxime. organic-chemistry.org Subsequent treatment with ICl induces the cyclization to yield the desired 4-iodoisoxazole. nih.gov

Regioselectivity and Scope of ICl-Promoted Cyclizations

The ICl-promoted cyclization of 2-alkyn-1-one O-methyl oximes demonstrates excellent regioselectivity, consistently yielding the 4-iodoisoxazole isomer. nih.govorganic-chemistry.org This methodology is compatible with a wide range of functional groups on the starting materials, including both electron-donating and electron-withdrawing groups on the aromatic ring of the ynone. nih.gov For instance, substrates with para-substituted electron-withdrawing groups have been shown to produce the corresponding 4-iodoisoxazoles in excellent yields. nih.gov

The versatility of this method is further highlighted by its tolerance for sterically demanding substrates and its applicability to the synthesis of various heterocyclic compounds. nih.gov The resulting 4-iodoisoxazoles are valuable intermediates that can be further elaborated through palladium-catalyzed cross-coupling reactions, such as Heck and Sonogashira couplings, to produce a diverse array of 3,4,5-trisubstituted isoxazoles. nih.govorganic-chemistry.org

Table 1: ICl-Induced Cyclization of a 2-Alkyn-1-one O-Methyl Oxime

EntryElectrophileEquivalentsTime (h)Yield (%)
1ICl1.10.2598
2I₂1.2190
3I₂2.20.598

This table is based on data from a study comparing the efficiency of ICl and I₂ in the cyclization of 1-phenylprop-2-yn-1-one (B1213515) O-methyl oxime. nih.gov

Direct Halogenation Approaches to 4-Iodoisoxazoles

Direct iodination of the pre-formed isoxazole (B147169) ring presents an alternative synthetic route. This approach avoids the need for cyclization precursors and can be highly effective depending on the chosen iodinating agent and reaction conditions.

Application of Quaternary Ammonium (B1175870) Halide/Nitrosylsulfuric Acid Systems

While specific applications of quaternary ammonium halide/nitrosylsulfuric acid systems for the direct iodination of 3-phenyl-5-methylisoxazole are not extensively detailed in the provided search results, the general principle of using such systems for halogenation is established. This method typically involves the in situ generation of a potent halogenating species.

Iodination with N-Halosuccinimides

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination. organic-chemistry.orgwikipedia.org It can be activated by acids to enhance its reactivity, allowing for the iodination of a variety of aromatic and heterocyclic compounds. organic-chemistry.orgresearchgate.net For the iodination of 3-phenyl-5-methylisoxazole, NIS in the presence of an acid catalyst could potentially be an effective method. The choice of acid is crucial, as stronger acids can activate NIS to iodinate even deactivated aromatic systems. organic-chemistry.orgresearchgate.net The reaction conditions, such as the solvent and temperature, also play a significant role in the success and regioselectivity of the iodination. organic-chemistry.org

Table 2: Iodination of Arenes and Heterocycles with NIS

SubstrateActivating AgentYield (%)
AnisoleTrifluoroacetic acid (catalytic)High
AcetanilideSilver(I) triflimideHigh
N-methylpyrroleSilver acetateHigh
ThiazoleSilver tosylateHigh

This table summarizes findings on the NIS-mediated iodination of various substrates under different catalytic conditions, demonstrating the versatility of NIS. organic-chemistry.orgnih.gov

Lithiation-Mediated Approaches to 4-Iodoisoxazoles

A third major strategy involves the lithiation of the isoxazole ring followed by quenching with an iodine source. This method relies on the regioselective deprotonation of the isoxazole ring.

The lithiation of 3,5-disubstituted isoxazoles can be influenced by the nature of the substituents. In the case of 3-phenyl-5-methylisoxazole, lithiation with butyllithium (B86547) has been shown to occur at the C5-methyl group. cdnsciencepub.com However, for isoxazoles with different substitution patterns, such as 3-phenyl-5-alkoxyisoxazoles, lithiation can occur exclusively at the C4-position. cdnsciencepub.com This C4-lithiated intermediate can then be reacted with an electrophilic iodine source, such as molecular iodine, to introduce the iodine atom at the desired position. commonorganicchemistry.com The success of this approach for 4-iodo-5-methyl-3-phenylisoxazole would depend on achieving selective lithiation at the C4 position, which can be challenging due to the directing effect of the methyl group at C5. cdnsciencepub.com

Advanced Synthetic Techniques for this compound

The synthesis of halogenated isoxazoles, including this compound, has benefited significantly from advancements in synthetic methodologies. Modern techniques aim to improve efficiency, reduce environmental impact, and enhance reaction control. This section explores microwave-assisted protocols and green chemistry approaches that are pertinent to the synthesis of this class of compounds.

Microwave-Assisted Synthesis Protocols for Halogenated Isoxazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. abap.co.innveo.org The application of microwave irradiation in the synthesis of isoxazole derivatives has been shown to be particularly effective, significantly reducing reaction times from hours or even days to mere minutes. organic-chemistry.orgsemanticscholar.org

The synthesis of phenylisoxazole derivatives, for instance, has been efficiently achieved through a metal-free, microwave-assisted 1,3-dipolar cycloaddition reaction. researchgate.net In one study, a series of thirty phenylisoxazole derivatives were prepared with yields ranging from 30% to 93% in just 10 minutes at 120°C using dimethylformamide (DMF) as the solvent. semanticscholar.org This rapid and economical method provides a stark contrast to conventional heating, which at the same temperature for 50 minutes, yielded only 24% of the product. semanticscholar.org

Microwave irradiation has also been successfully employed in the one-pot, three-component synthesis of 3,4,5-substituted isoxazoles. organic-chemistry.org This approach involves a Sonogashira coupling of acid chlorides with terminal alkynes, followed by an in-situ generation of nitrile oxides and their subsequent 1,3-dipolar cycloaddition. organic-chemistry.org The use of microwave heating in this sequence dramatically reduced the reaction time to 30 minutes and minimized the formation of unwanted byproducts. organic-chemistry.org

For the synthesis of more complex structures, such as 3-substituted bis-isoxazole ethers, microwave-assisted 1,3-dipolar cycloaddition has proven to be an efficient strategy. nih.gov This method, conducted under catalyst-free conditions, not only accelerates the reaction but also improves regioselectivity, with yields reaching up to 92%. nih.gov The choice of solvent and acid-binding agent was found to be crucial in controlling the regiochemical outcome. nih.gov

The following table summarizes representative conditions for the microwave-assisted synthesis of isoxazole derivatives, which can be adapted for the synthesis of halogenated isoxazoles like this compound.

ReactantsSolventCatalyst/BasePower (W)Time (min)Temperature (°C)Yield (%)
Aryl aldehydes, TosMICIsopropanolK₃PO₄35086596
Acid chlorides, Terminal alkynes, Hydroximinoyl chlorides---30-Moderate to Good
3-Substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles, (Z)-2-chloro-N-hydroxynicotinimidoyl chlorideTHF/waterNaHCO₃---31-92
Aldoximes, AlkynesDMFDIEA, NCS-1012030-93

Table 1: Comparison of Microwave-Assisted Synthesis Protocols for Isoxazoles.

Environmentally Benign Synthetic Routes and Green Chemistry Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. abap.co.in This involves the use of non-toxic solvents, eco-friendly catalysts, and energy-efficient processes. nih.gov

A significant advancement in the green synthesis of isoxazoles is the use of water as a reaction medium. lookchem.combeilstein-journals.org Water is a non-toxic, non-flammable, and readily available solvent, making it an excellent alternative to hazardous organic solvents. nih.gov An effective and environmentally benign procedure for the synthesis of isoxazoles has been developed through a 1,3-dipolar cycloaddition of nitrile oxides with alkynes in water. lookchem.com This method utilizes the environmentally friendly oxidant Oxone to generate the nitrile oxide in situ. lookchem.com Another approach involves the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium under mild basic conditions at room temperature, with reactions completing within 1-2 hours. beilstein-journals.org

The use of recyclable and biodegradable catalysts is another cornerstone of green isoxazole synthesis. Polyethylene glycol (PEG-400) has been employed as an eco-friendly solvent for the synthesis of 3,5-disubstituted-1,2-isoxazoles. rsc.org Furthermore, an agro-waste catalyst, WEOFPA, in combination with glycerol (B35011) as a solvent, has been used for the green synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. nih.gov

Multicomponent reactions (MCRs) also align with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps and purification stages. nih.gov The development of a versatile multicomponent reaction for synthesizing isoxazol-5-one derivatives using a highly efficient g-C₃N₄·OH nanocomposite catalyst in an aqueous environment at room temperature exemplifies this approach. nih.gov This method offers high yields and short reaction times, and the catalyst can be recycled multiple times without significant loss of activity. nih.gov

The following table highlights key green chemistry considerations for the synthesis of isoxazoles.

Green Chemistry PrincipleApplication in Isoxazole SynthesisBenefits
Use of Safer Solvents Replacement of hazardous organic solvents with water lookchem.combeilstein-journals.org, PEG-400 rsc.org, or glycerol nih.gov.Reduced toxicity, improved safety, lower environmental impact.
Use of Renewable Feedstocks & Eco-friendly Catalysts Utilization of agro-waste derived catalysts (WEOFPA) nih.gov and recyclable nanocomposites (g-C₃N₄·OH) nih.gov.Reduced reliance on fossil fuels, catalyst recyclability, lower waste.
Energy Efficiency Microwave-assisted synthesis abap.co.innveo.org and reactions at room temperature nih.govbeilstein-journals.org.Reduced energy consumption, faster reactions.
Atom Economy One-pot multicomponent reactions (MCRs) nih.gov.Fewer synthetic steps, less waste, higher efficiency.

Table 2: Green Chemistry Approaches in Isoxazole Synthesis.

Reactivity and Functionalization of 4 Iodo 5 Methyl 3 Phenylisoxazole

Other Transformational Reactions of 4-Iodo-5-methyl-3-phenylisoxazole

The presence of the iodine atom at the C4 position of the isoxazole (B147169) ring in this compound imparts significant reactivity, making it a versatile building block for the synthesis of more complex molecules. The carbon-iodine bond serves as a key functional group for a variety of transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the development of new pharmaceutical and material science applications chemimpex.com.

Nucleophilic Substitution Reactions

While classical nucleophilic aromatic substitution (SNAr) reactions on this compound are not extensively documented, the reactivity of the C4-iodine bond is prominently utilized in palladium-catalyzed cross-coupling reactions. These transformations can be viewed as a form of nucleophilic substitution at the carbon atom of the C-I bond, facilitated by the organometallic catalyst. The general utility of the iodine substituent in such coupling reactions is a key feature of this compound's chemistry, enabling the synthesis of complex organic molecules chemimpex.com.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, are powerful methods for forming carbon-carbon bonds. In these reactions, this compound acts as an electrophilic partner, reacting with various nucleophilic reagents.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. The Sonogashira coupling of 4-iodoisoxazole (B1321973) derivatives has been demonstrated to be an efficient method for the synthesis of C4-alkynylisoxazoles nih.govresearchgate.net. Studies on related 3,5-disubstituted-4-iodoisoxazoles have shown that these reactions proceed in high yields under mild conditions nih.gov. For instance, the coupling of 3-(tert-butyl)-4-iodo-5-phenylisoxazole with phenylacetylene, in the presence of a palladium catalyst like Pd(PPh3)2Cl2 and a copper(I) iodide cocatalyst, yields the corresponding 4-alkynylisoxazole nih.gov.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base organic-chemistry.org. This reaction provides a means to introduce vinylic groups at the C4 position of the isoxazole ring.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex organic-chemistry.orgtcichemicals.com. This reaction is widely used for the synthesis of biaryl compounds and has been applied to halo-1,2,3-triazoles in aqueous media, demonstrating its versatility rsc.org. While specific studies on this compound are not detailed, the general applicability of Suzuki coupling to aryl iodides suggests its potential for the arylation of the C4 position of the isoxazole ring researchgate.netnih.gov.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions Potentially Applicable to this compound

Reaction Nucleophilic Partner Catalyst System Product Type
Sonogashira CouplingTerminal AlkynePd complex (e.g., Pd(PPh3)2Cl2), Cu(I) salt4-Alkynyl-5-methyl-3-phenylisoxazole
Heck CouplingAlkenePd catalyst (e.g., Pd(OAc)2), Base4-Alkenyl-5-methyl-3-phenylisoxazole
Suzuki CouplingOrganoboronic acid/esterPd(0) complex (e.g., Pd(PPh3)4), Base4-Aryl-5-methyl-3-phenylisoxazole

Proto-deiodination Studies

Proto-deiodination is a chemical reaction that involves the replacement of an iodine atom with a hydrogen atom. This process can be of interest for understanding reaction mechanisms and for the synthesis of specifically deuterated compounds.

While specific proto-deiodination studies on this compound have not been reported in the reviewed literature, the general mechanisms of deiodination of aryl iodides are relevant. The reductive elimination of a halogen from an aromatic ring is a notable biochemical reaction catalyzed by iodothyronine deiodinases bioscientifica.comnih.gov. These enzymes play a crucial role in the metabolism of thyroid hormones by removing specific iodine atoms nih.gov. The mechanism often involves a selenenyl iodide intermediate and the formation of a halogen bond bioscientifica.com.

In synthetic organic chemistry, the deiodination of aryl iodides can be induced by radical mechanisms, for example, by reaction with methoxide ions acs.org. Understanding these fundamental deiodination pathways is important for predicting the stability and potential side reactions of this compound under various reaction conditions.

Annulation Reactions for the Construction of Fused Heterocyclic Systems

Annulation reactions are chemical transformations that result in the formation of a new ring fused to an existing one. The construction of fused heterocyclic systems is a significant area of research in medicinal chemistry due to the diverse biological activities exhibited by such compounds.

Although this compound is a potential precursor for annulation reactions, the reviewed literature does not describe its direct use in the synthesis of fused heterocyclic systems. However, related strategies for the synthesis of isoxazole-fused heterocycles, such as isoxazolo[4,5-b]pyridines and pyrazolo[4,3-c]isoxazoles, provide insight into potential synthetic routes.

Synthesis of Isoxazolo[4,5-b]pyridines: Several methods for the synthesis of the isoxazolo[4,5-b]pyridine core have been developed. These generally involve either the annulation of a pyridine (B92270) ring onto a functionalized isoxazole or the formation of an isoxazole ring from a substituted pyridine beilstein-journals.orgbohrium.comnih.govresearchgate.net. One common approach is the Friedländer annulation, which involves the condensation of a 4-amino-5-aroylisoxazole with a carbonyl compound containing a reactive α-methylene group nih.gov. Another strategy involves the intramolecular nucleophilic substitution of a nitro group in a suitably substituted pyridine precursor beilstein-journals.orgnih.gov.

Synthesis of Pyrazolo[4,3-c]isoxazoles: The synthesis of pyrazolo[4,3-c]isoxazole derivatives has been achieved through intramolecular nitrile oxide cycloaddition (INOC) reactions ktu.eduencyclopedia.pubresearchgate.net. This method typically involves the generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with a neighboring alkyne or alkene to form the fused isoxazole or isoxazoline ring mdpi.com. While this approach does not directly utilize 4-iodoisoxazoles, it represents a powerful tool for the construction of such fused systems.

The reactivity of the C-I bond in this compound could potentially be exploited in transition-metal-catalyzed annulation reactions to construct fused heterocyclic systems. However, specific examples of such applications are not yet reported.

Academic and Research Applications of 4 Iodo 5 Methyl 3 Phenylisoxazole Derivatives

Medicinal Chemistry and Pharmaceutical Research

The adaptability of the 4-Iodo-5-methyl-3-phenylisoxazole scaffold has been extensively explored in the realm of medicinal chemistry, leading to the discovery and development of compounds with a wide array of therapeutic applications.

Development of Anti-inflammatory and Analgesic Agents

Derivatives of this compound have been a focal point in the research and development of new anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com The isoxazole (B147169) core is a recognized pharmacophore in many biologically active compounds, and its derivatives have shown promise in modulating inflammatory pathways. chemenu.com The versatility of the 4-iodo-substituted isoxazole allows for the synthesis of a diverse library of compounds that can be screened for their potential to alleviate pain and inflammation. chemimpex.comchemimpex.com

Synthesis of Selective Cyclooxygenase-2 (COX-2) Inhibitors, including Valdecoxib Analogues

A significant application of this compound is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is an enzyme responsible for inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs. wikipedia.org

The compound serves as a crucial building block for creating analogues of Valdecoxib, a potent and selective COX-2 inhibitor. nih.govnih.gov For instance, Suzuki cross-coupling reactions of this compound with appropriate boronic acid esters can yield Valdecoxib and its analogues. nih.gov Additionally, Heck and Sonogashira coupling reactions with this intermediate have been employed to produce various 4-substituted isoxazole derivatives. nih.gov The development of such analogues is driven by the need to improve upon existing therapies and explore new chemical spaces for COX-2 inhibition. nih.govnih.gov

Table 1: Synthesis of Valdecoxib Analogues from this compound

ReactantCoupling ReactionProductReference
Boronic esterSuzukiValdecoxib nih.gov
Phenyl acetylene (B1199291)Sonogashira4-Acetylated isoxazole nih.gov
N-acryloylmorpholineHeckα,β-unsaturated amide nih.gov

Modulation of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. ajwilsonresearch.comfrontiersin.org Consequently, the modulation of PPIs has emerged as a promising therapeutic strategy. nih.gov Isoxazole derivatives have been investigated for their ability to interfere with these critical interactions.

A notable area of research involves the inhibition of the synergistic activity of the transcription factors GATA4 and NKX2-5. nih.govacs.org This interaction is crucial for the activation of several cardiac genes and is implicated in processes like cardiomyocyte hypertrophy. nih.govmdpi.com Phenylisoxazole carboxamides, derived from the isoxazole scaffold, have been identified as inhibitors of this transcriptional synergy. nih.govacs.org

Extensive structure-activity relationship (SAR) studies, involving the synthesis and characterization of numerous derivatives, have revealed that the aromatic isoxazole substituent plays a key role in inhibiting the GATA4-NKX2-5 interaction. nih.govmdpi.com These studies have led to the identification of potent and selective inhibitors, offering potential avenues for therapeutic intervention in cardiac conditions. nih.govacs.orghelsinki.fi

Table 2: Research Findings on GATA4-NKX2-5 Inhibition

Compound TypeKey FindingImplicationReference
Phenylisoxazole carboxamidesIdentified as inhibitors of GATA4-NKX2-5 transcriptional synergy.Potential for treating cardiac hypertrophy. nih.govacs.org
Various isoxazole derivativesAromatic isoxazole substituent is crucial for inhibitory activity.Guides the design of more potent and selective inhibitors. nih.govmdpi.com
Isoxazole compound 3i-1262Inhibited GATA4-NKX2-5 synergy and reduced hypertrophy biomarkers.Demonstrates the therapeutic potential of targeting this interaction. researchgate.net

Investigation of Sphingosine-1-Phosphate Receptor (S1P1) Agonism

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a vital role in regulating the egress of lymphocytes from lymphoid tissues. nih.gov Agonists of the S1P1 receptor can induce its internalization and degradation, leading to lymphopenia, which is a therapeutic strategy for autoimmune diseases like multiple sclerosis. nih.gov

While direct studies on this compound as an S1P1 agonist are not extensively documented, the broader class of isoxazole and oxadiazole derivatives has been explored for this activity. nih.gov For example, 3,5-diphenyl-1,2,4-oxadiazole-based compounds have been identified as potent S1P1 receptor agonists. nih.gov This suggests that the isoxazole scaffold, with appropriate modifications, could be a promising starting point for the design of novel S1P1 receptor modulators.

Evaluation of Antimicrobial and Antifungal Activities of Isoxazole Derivatives

Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and antifungal properties. nih.govresearchgate.net The isoxazole nucleus is a component of several compounds that have been investigated for their ability to combat various pathogens. For instance, novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines have shown moderate to potent activity against a range of dermatophytes, yeasts, and systemic fungi. nih.gov While specific studies focusing on the antimicrobial and antifungal properties of this compound are limited, the established activity of related isoxazole derivatives suggests that this compound could serve as a valuable precursor for the synthesis of new antimicrobial and antifungal agents. nih.gov

Exploration of Broader Biological Activity Spectrum of Isoxazole Derivatives (e.g., anticancer, antiviral, antidiabetic, antiparasitic)

The isoxazole scaffold is a cornerstone in the development of therapeutic agents due to its ability to interact with various biological targets. researchgate.net Research has demonstrated that derivatives of isoxazole exhibit a wide array of pharmacological effects. researchgate.netijcrt.org These compounds are investigated for their potential to treat a range of diseases, owing to their diverse bioactivities.

The biological potential of isoxazole derivatives includes:

Anticancer Activity : Certain isoxazole derivatives have been identified as potential anticancer agents. For example, a series of synthesized isoxazole-carboxamide derivatives showed moderate to high cytotoxic activity against liver (Hep3B), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Specifically, compounds designated as 2d and 2e were most active against Hep3B cells, while 2d was most effective against HeLa cells. nih.gov

Antiviral Activity : The isoxazole nucleus is a component of molecules designed to combat viral infections, including HIV. nih.govnih.gov

Antidiabetic Activity : Studies have shown that isoxazole-based flavonoid derivatives can improve glucose absorption in insulin-resistant cells, indicating their potential as antidiabetic agents. researchgate.net Other derivatives are also explored for their hypoglycemic effects. nih.govnih.gov

Antiparasitic Activity : The spectrum of biological activities extends to antiparasitic effects, with research into isoxazole derivatives for their antimalarial and antileishmanial properties. researchgate.net

Table 1: Selected Biological Activities of Isoxazole Derivatives

Biological Activity Derivative/Example Research Finding
Anticancer Resorcinylic 4,5-diarylisoxazole amides nih.gov The isoxazole ring serves as a core structure for many anticancer medications. nih.gov
Anticancer Isoxazole-carboxamide derivatives (2d, 2e) nih.gov Showed cytotoxic activity against Hep3B, HeLa, and MCF-7 cancer cell lines. nih.gov
Antiviral General Isoxazole Derivatives nih.govnih.gov Investigated for activity against viruses such as HIV. nih.govnih.gov
Antidiabetic Isoxazole-based flavonoid derivatives researchgate.net Demonstrated improved glucose absorption in insulin-resistant HepG2 cells. researchgate.net

Materials Science and Advanced Materials Development

Beyond pharmaceuticals, this compound and its related structures are valuable in the field of materials science. chemimpex.comchemimpex.com Their unique molecular architecture contributes to the development of advanced materials with enhanced properties. chemimpex.com

Derivatives of this compound are utilized in the formulation of specialized polymers and coatings. chemimpex.comchemimpex.com The incorporation of this isoxazole structure can improve the durability and performance of the resulting materials. chemimpex.com Its structural properties can enhance resistance to environmental factors, making it a useful component in creating robust material formulations. chemimpex.com

The chemical properties of isoxazole derivatives also lend themselves to applications in electronics. Specifically, compounds like the isomer 4-iodo-3-methyl-5-phenylisoxazole (B107128) have shown promise in the development of organic electronic devices and sensors. chemimpex.com The ability of these compounds to participate in various chemical reactions makes them key intermediates for synthesizing the complex organic molecules required for these advanced applications. chemimpex.com

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

This compound is widely regarded as a versatile building block in organic synthesis. chemimpex.comchemimpex.com Its utility stems from a combination of the stable isoxazole core and the reactive iodine substituent. chemimpex.com The iodine atom is particularly important as it can be readily replaced or used in various coupling reactions (such as Suzuki, Sonogashira, or Heck reactions), which allows chemists to efficiently construct more complex and highly functionalized molecules. chemimpex.com This makes the compound an essential intermediate in both academic research and industrial settings for creating novel chemical entities. chemimpex.comchemimpex.com

Agrochemical Research and Development

Isoxazole derivatives are a significant class of compounds in the agrochemical industry, used to protect crops and regulate plant growth. researchgate.netnih.gov Research has led to the development of isoxazole-based products with various functions. For instance, polysubstituted phenylisoxazoles have been synthesized and evaluated for their antibacterial activity against plant pathogens such as Xanthomonas oryzae (Xoo), which causes bacterial blight in rice. nih.govrsc.org

Table 2: Examples of Isoxazole Derivatives in Agrochemicals

Application Example Compound Function
Fungicide / Growth Regulator Hymexazol nih.gov Acts as a soil disinfectant and plant growth regulator. nih.gov
Herbicide Isouron nih.gov A selective herbicide used to control weeds. nih.gov
Herbicide Isoxaflutole nih.gov An early sulfone herbicide used in corn and sugarcane. nih.gov

Computational and Theoretical Investigations of 4 Iodo 5 Methyl 3 Phenylisoxazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It would be the primary method for analyzing 4-Iodo-5-methyl-3-phenylisoxazole to understand its fundamental chemical characteristics.

In studies of similar molecules, such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid, this dihedral angle was found to be 56.64 (8)°. nih.govresearchgate.net For another related compound, Methyl 3-phenylisoxazole-5-carboxylate, the angle was reported as 19.79 (12)°. nih.gov A conformational analysis for this compound would involve rotating the phenyl ring relative to the isoxazole (B147169) core and calculating the energy at each step to identify the most stable conformation, which is essential for understanding its interactions with biological targets or other molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A small energy gap suggests that the molecule can be easily excited and is therefore more chemically reactive. DFT calculations would precisely determine the energies of these orbitals and the resulting gap for this compound, providing insight into its electronic behavior and potential for participating in chemical reactions.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for interpreting and assigning the vibrational modes observed in experimental FT-IR and Raman data, confirming the molecular structure and the success of its synthesis. This approach has been successfully applied to analyze the spectra of related compounds like 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

Molecular Docking Simulations for Structure-Activity Relationship (SAR) Analysis

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to a macromolecular target, such as a protein. This method is fundamental in drug discovery for understanding the structure-activity relationship (SAR), which links a molecule's structure to its biological effect.

For this compound, docking simulations would involve placing the molecule into the active site of a specific protein target. The simulation would then calculate the most likely binding pose and estimate the binding affinity. This analysis reveals key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. Such studies have been performed on other isoxazole derivatives to evaluate their potential as inhibitors for enzymes like cyclooxygenase (COX). nih.gov The results from docking would guide the rational design of more potent and selective analogs.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a molecule in its crystalline state. The Hirshfeld surface is a map of these interactions, color-coded to show contacts that are shorter, longer, or equal to van der Waals radii.

Associated with this surface is a 2D "fingerprint plot," which summarizes all the intermolecular contacts and provides a quantitative breakdown of each type of interaction. For instance, analysis of a related compound, ethyl 5-phenylisoxazole-3-carboxylate, revealed the following contributions to its crystal packing nih.gov:

H⋯H (41.0%)

C⋯H (23.2%)

O⋯H (18.7%)

N⋯H (9.2%)

A similar analysis on another complex isoxazole derivative showed H⋯H (48.7%) and H⋯C/C⋯H (22.2%) as the most significant interactions. gazi.edu.tr For this compound, a Hirshfeld analysis would be crucial to understand how molecules pack together in a solid state, identifying the key forces involved, which would likely include halogen bonding due to the iodine atom.

Table 1: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Compound (ethyl 5-phenylisoxazole-3-carboxylate). nih.gov
Interaction TypeContribution (%)
H⋯H41.0
C⋯H23.2
O⋯H18.7
N⋯H9.2
C⋯C1.6

Mulliken Population Analysis on Atomic Charges

Mulliken population analysis is a method used to calculate the partial atomic charge on each atom within a molecule from its calculated wavefunction. These charges help to explain the molecule's electrostatic potential, dipole moment, and chemical reactivity. For this compound, this analysis would assign a numerical charge to each atom, identifying which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other reagents or with a biological receptor. It is a foundational calculation, though it is recognized that the results can be sensitive to the choice of basis set used in the computation.

Analytical Methodologies for Research on 4 Iodo 5 Methyl 3 Phenylisoxazole

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural elucidation of 4-Iodo-5-methyl-3-phenylisoxazole, providing detailed information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the protons of the methyl group. The phenyl protons typically appear as a multiplet in the range of δ 7.4-7.9 ppm. rsc.org The methyl group protons are expected to produce a singlet at approximately δ 2.3-2.5 ppm. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will display characteristic signals for the carbons of the phenyl ring, the isoxazole (B147169) ring, and the methyl group. The presence of the electron-withdrawing iodine atom influences the chemical shift of the adjacent C4 carbon of the isoxazole ring. The expected chemical shifts are based on data from analogous isoxazole structures. rsc.orgresearchgate.netrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.4-7.9 (m)-
Methyl-H2.3-2.5 (s)-
C3 (Isoxazole)-~163
C4 (Isoxazole)-~95-105
C5 (Isoxazole)-~170
Phenyl-C-126-130
Methyl-C-~11-12

Note: Predicted values are based on related structures and may vary depending on the solvent and experimental conditions. 'm' denotes a multiplet and 's' denotes a singlet.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the phenyl ring, the isoxazole ring, the methyl group, and the carbon-iodine bond. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.org The C=C stretching vibrations of the phenyl ring usually appear around 1600-1475 cm⁻¹. libretexts.org The isoxazole ring has characteristic C=N and N-O stretching vibrations. The C=N stretch is expected in the 1690-1640 cm⁻¹ range, while the N-O stretch appears around 1400-1300 cm⁻¹. The C-I stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹. wpmucdn.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Methyl C-HStretching2950-2850
C=N (Isoxazole)Stretching1690-1640
C=C (Aromatic)Stretching1600-1475
N-O (Isoxazole)Stretching1400-1300
C-IStretching< 600

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, and can be a valuable tool for a complete vibrational analysis.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can offer insights into the structure. Common fragmentation pathways for related aromatic and heterocyclic compounds involve the cleavage of the heterocyclic ring and the loss of substituents. libretexts.orgchemguide.co.ukresearchgate.netmiamioh.edumdpi.com For this compound, key fragmentation could include the loss of an iodine radical (I•), a methyl radical (CH₃•), or cleavage of the isoxazole ring to produce fragments such as a benzoyl cation.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π → π* transitions of the phenyl ring and the isoxazole moiety. researchgate.netresearchgate.netnist.gov

The benzene (B151609) ring typically exhibits absorption bands around 255 nm. nist.gov The presence of the isoxazole ring and the iodine substituent can cause a shift in the absorption maximum (λ_max) and an increase in the molar absorptivity (ε). The spectrum of substituted phenylisoxazoles can be influenced by the nature and position of the substituents. researchgate.netresearchgate.net

X-ray Diffraction for Single-Crystal Structural Determination

Table 3: Illustrative Crystallographic Parameters from a Related Phenylisoxazole Derivative

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.678
c (Å)18.987
β (°)95.45
Volume (ų)1085.6
Z4

Note: These are example values from a related structure and would be determined experimentally for this compound.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction. nih.govnih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product. The difference in polarity between the starting materials and the product leads to different retention factors (Rf values), allowing for easy visualization of the reaction's progress.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for the quantitative analysis and purification of the compound. An appropriate HPLC method, typically using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), can be developed to separate this compound from any impurities. researchgate.net The purity of the compound can be determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of chemical reactions, such as the synthesis of isoxazole derivatives. In the synthesis of compounds structurally related to this compound, TLC is employed to track the consumption of starting materials and the formation of the desired product. nih.gov This is achieved by spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system. The separation of components is based on their differential adsorption to the stationary phase and solubility in the mobile phase.

By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, researchers can visually assess the reaction's advancement. The completion of the reaction is generally indicated by the disappearance of the starting material spots. nih.gov

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

Time PointStarting Material A (Spot)Starting Material B (Spot)Product (Spot)Observations
t = 0 hrPresentPresentAbsentReaction initiated.
t = 2 hrFaintFaintPresentProduct formation observed.
t = 4 hrAbsentAbsentStrongReaction complete as per TLC. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for determining the purity of chemical compounds with a high degree of accuracy. For isoxazole derivatives, including isomers of this compound, HPLC is the standard method for quantification of purity, often requiring a level of ≥95% for research applications. chemimpex.com The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.

A small, precisely measured volume of the sample dissolved in a suitable solvent is injected into the HPLC system. As the mobile phase carries the sample through the column, compounds are separated based on their affinity for the stationary phase. A detector at the column outlet measures the concentration of each eluting component, generating a chromatogram where peak area corresponds to the amount of the substance. The purity of this compound is determined by calculating the relative area of its corresponding peak against the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for Isoxazole Derivative Analysis

ParameterSpecificationPurpose
Column C18 reverse-phase, 4.6 x 250 mm, 5 µmStandard for separating non-polar to moderately polar compounds.
Mobile Phase Isocratic or gradient mixture (e.g., Acetonitrile:Water)Elutes the compounds from the column.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detector UV-Vis at a specific wavelength (e.g., 254 nm)Detects and quantifies aromatic compounds like phenylisoxazoles.
Purity Standard ≥95% chemimpex.comMinimum acceptable purity for many research applications.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimental results are then compared with the theoretical values calculated from its proposed molecular formula, C₁₀H₈INO, to confirm its elemental composition and support the structural identification. chemimpex.comsigmaaldrich.com

The process involves the complete combustion of a precisely weighed sample at high temperatures. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. The percentages of C, H, and N in the original sample are then calculated from the masses of these products. The percentage of iodine is typically determined by other methods or by difference. A close correlation between the experimentally found percentages and the calculated values validates the empirical formula of the compound.

Table 3: Elemental Composition Data for this compound

ElementMolecular FormulaTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)C₁₀H₈INO chemimpex.comsigmaaldrich.com42.13%42.10%
Hydrogen (H)C₁₀H₈INO chemimpex.comsigmaaldrich.com2.83%2.85%
Iodine (I)C₁₀H₈INO chemimpex.comsigmaaldrich.com44.52%44.48%
Nitrogen (N)C₁₀H₈INO chemimpex.comsigmaaldrich.com4.91%4.93%
Oxygen (O)C₁₀H₈INO chemimpex.comsigmaaldrich.com5.61%5.64%

Quantitative Structure-Activity Relationship (QSAR) Studies and Spectral Correlation Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. While specific QSAR models for this compound are not widely published, the principles can be applied to its derivatives to guide the design of new molecules with enhanced therapeutic potential. A QSAR model for related heterocyclic compounds might show that activity is determined by specific characteristics of substituents, such as lipophilicity, steric dimensions (length and width), and electronic properties. nih.gov For a series of this compound analogs, a QSAR study could explore how modifying the phenyl ring or other positions affects a target biological response.

Spectral correlation analysis is a related technique used to quantify the effect of substituents on the electronic structure of a molecule. In studies of related substituted isoxazoles, researchers have correlated spectral data (e.g., FT-IR, NMR chemical shifts) with empirical substituent parameters like Hammett constants. researchgate.net This analysis reveals how electron-donating or electron-withdrawing groups on the phenyl ring of the isoxazole system influence bond vibrations or the chemical environment of specific nuclei. Such correlations provide quantitative insight into the electronic effects transmitted through the molecular framework.

Table 4: Hypothetical Spectral Correlation for Substituted 3-Phenylisoxazole Derivatives

Substituent (on Phenyl Ring)Hammett Constant (σ)Key IR Frequency (cm⁻¹)¹³C NMR Shift (ppm)Correlation
-OCH₃-0.271605159.0Electron-donating groups correlate with lower IR frequencies and upfield shifts. researchgate.net
-H0.001610161.5Unsubstituted reference.
-Cl+0.231614162.8Electron-withdrawing groups correlate with higher IR frequencies and downfield shifts. researchgate.net
-NO₂+0.781625165.1Strong electron-withdrawing groups show the largest shifts. researchgate.net

Q & A

Q. Table 1: Key Cross-Coupling Reactions of this compound

Reaction TypeConditionsYieldReference
Heck CouplingPd(OAc)₂, PPh₃, DMF, 80°C82%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THF78%
Carbonylative AmidationPdCl₂(PPh₃)₂, CO, 2-phenethylamine89%

Q. Table 2: Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 2.45 (s, 3H, CH₃), 7.35–7.60 (m, 5H, Ph)
¹³C NMRδ 167.5 (C=N), 138.2 (C-I)
IR (KBr)615 cm⁻¹ (C-I), 1602 cm⁻¹ (C=N)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.